Product packaging for 1,2-Dioctanoyl-3-chloropropanediol(Cat. No.:)

1,2-Dioctanoyl-3-chloropropanediol

Cat. No.: B13411846
M. Wt: 362.9 g/mol
InChI Key: CNRKHTIXDIUCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dioctanoyl-3-chloropropanediol is a useful research compound. Its molecular formula is C19H35ClO4 and its molecular weight is 362.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H35ClO4 B13411846 1,2-Dioctanoyl-3-chloropropanediol

Properties

Molecular Formula

C19H35ClO4

Molecular Weight

362.9 g/mol

IUPAC Name

(3-chloro-2-octanoyloxypropyl) octanoate

InChI

InChI=1S/C19H35ClO4/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17H,3-16H2,1-2H3

InChI Key

CNRKHTIXDIUCMT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC

Origin of Product

United States

Contextualization Within the Broader Family of Chloropropanediol Esters

rac-1,2-Dioctanoyl-3-Chloropropanediol is a member of a larger group of chemical compounds known as chloropropanediol esters. These esters, particularly 3-monochloropropane-1,2-diol (3-MCPD) esters and 2-monochloropropane-1,3-diol (2-MCPD) esters, are recognized as food processing contaminants. europa.eumerieuxnutrisciences.com They are not naturally present in raw materials but form during the high-temperature refining processes of edible oils and fats, especially during the deodorization step which can operate at temperatures between 220 and 260 °C. mdpi.comderpharmachemica.com

The formation of these esters occurs when foods containing both fat (specifically acylglycerols like triglycerides, diglycerides, and monoglycerides) and salt (chloride ions) are subjected to high temperatures. mdpi.commdpi.com The reaction mechanism can involve the formation of intermediate compounds like cyclic acyloxonium ions, which then react with chloride ions to produce the chloropropanediol esters. researchgate.netnih.gov While historically associated with acid-hydrolyzed vegetable protein, the discovery of these esters in refined edible oils is a more recent development. researchgate.net

The family of chloropropanediol esters is extensive, with numerous possible combinations of fatty acids esterified to the chloropropanediol backbone. This complexity presents a significant analytical challenge, as identifying and quantifying each individual ester is difficult. fediol.eu Consequently, analytical methods often focus on determining the total amount of "bound" 3-MCPD and 2-MCPD after releasing them from their esterified forms. europa.euderpharmachemica.com

Significance of Investigating Rac 1,2 Dioctanoyl 3 Chloropropanediol Within Lipid Research

The primary significance of rac-1,2-Dioctanoyl-3-Chloropropanediol in lipid research lies in its role as an analytical standard. Due to the complex nature of food matrices and the vast number of potential chloropropanediol ester congeners, reference materials are essential for the development and validation of accurate analytical methods. fediol.eu

Indirect analytical methods, which are commonly used for routine analysis, involve the cleavage of the fatty acid esters to release the free chloropropanediol (e.g., 3-MCPD), which is then derivatized and quantified, often by gas chromatography-mass spectrometry (GC-MS). europa.euderpharmachemica.com For these methods to be accurate, standards like rac-1,2-Dioctanoyl-3-Chloropropanediol and its stable isotope-labeled counterparts (e.g., rac-1,2-Dioctanoyl-3-Chloropropanediol-d5) are crucial for calibration and as internal standards to correct for variations during sample preparation and analysis. shimadzu.comclearsynth.com

Direct analysis methods, such as those using liquid chromatography-mass spectrometry (LC-MS), aim to identify individual ester species. derpharmachemica.com However, the limited commercial availability of individual ester standards, like rac-1,2-Dioctanoyl-3-Chloropropanediol, is a major challenge for these approaches. fediol.eu The availability of such standards allows researchers to:

Validate analytical methods: Ensuring the accuracy and reliability of measurements for food safety monitoring. europa.eu

Investigate formation mechanisms: By spiking oils with specific standards, researchers can better understand the pathways through which these contaminants form during processing. europa.eu

Conduct occurrence studies: Accurately quantifying the levels of specific esters in various food products to assess dietary exposure. merieuxnutrisciences.com

Metabolic and Biotransformation Pathways of Rac 1,2 Dioctanoyl 3 Chloropropanediol

Enzymatic Hydrolysis of Chloropropanediol Fatty Acid Esters

The biotransformation of rac-1,2-Dioctanoyl-3-Chloropropanediol is initiated by enzymatic hydrolysis, a critical step that liberates 3-MCPD from its fatty acid esters. This process is largely mediated by lipases, which are ubiquitous enzymes responsible for the breakdown of fats and oils.

Role of Lipases in the Hydrolysis of Fatty Acid Esters

Lipases play a pivotal role in the hydrolysis of chloropropanediol fatty acid esters. nih.gov These enzymes catalyze the cleavage of ester bonds, releasing fatty acids and the chloropropanediol backbone. nih.gov Various lipases, including those of mammalian, fungal, and vegetable origin, have demonstrated the ability to hydrolyze 3-MCPD esters. researchgate.net For instance, studies have shown that pancreatic lipases, which are crucial for fat digestion in the gastrointestinal tract, can effectively hydrolyze these esters. researchgate.net This suggests that upon ingestion, 3-MCPD esters are likely to be broken down, releasing free 3-MCPD. agriculturejournals.cz

The action of lipases is not limited to digestion. Some research indicates that certain lipases, such as Candida antarctica lipase (B570770) A, can be used in enzymatic systems to convert 3-MCPD esters into free 3-MCPD, which can then be further transformed into harmless glycerol (B35011). researchgate.net The efficiency of this hydrolysis can be influenced by the specific type of lipase and the reaction conditions. For example, Candida rugosa lipase has been effectively used under mild conditions for the rapid hydrolysis of 3-MCPD esters in analytical methods. nih.gov

In Vitro Studies on the Release of 3-Monochloro-1,2-Propanediol (3-MCPD) from Ester Precursors

In vitro investigations have provided substantial evidence for the lipase-mediated release of 3-MCPD from its esterified forms. These studies simulate physiological conditions to understand the potential for hydrolysis within the human body. Data from such investigations confirm that 3-MCPD esters are recognized and processed as substrates by gut lipases. researchgate.net

One study demonstrated that incubating 3-MCPD monoesters with various lipases resulted in the hydrolysis of the esters. researchgate.net Another investigation focused on optimizing the enzymatic hydrolysis for analytical purposes, using Candida rugosa lipase to hydrolyze different forms of 3-MCPD esters, including diesters like 1,2-dipalmitoyl-3-chloropropanediol. nih.gov The results showed that the efficiency of hydrolysis was dependent on the substrate-to-enzyme ratio, with a reduction in the amount of oil sample leading to significantly improved recovery of free 3-MCPD from its diester form. nih.gov

Study FocusLipase UsedKey FindingsReference
Hydrolysis of various 3-MCPD estersMammalian, vegetable, and fungal lipasesDemonstrated that various lipases can hydrolyze 3-MCPD esters, releasing free 3-MCPD. researchgate.net
Analytical method developmentCandida rugosa lipaseEfficient hydrolysis of both mono- and diesters of 3-MCPD was achieved under mild conditions (pH 7, 30 min). nih.gov
Enzymatic removal from oilCandida antarctica lipase ASuccessfully converted 3-MCPD esters to free 3-MCPD in a biphasic system. researchgate.net

Mechanisms of Formation of 3-Monochloro-1,2-Propanediol (3-MCPD) from rac-1,2-Dioctanoyl-3-Chloropropanediol

The formation of 3-MCPD from rac-1,2-Dioctanoyl-3-Chloropropanediol is fundamentally a hydrolysis reaction. This process involves the sequential cleavage of the two octanoyl (fatty acid) chains from the glycerol backbone. Lipases typically exhibit positional specificity, preferentially hydrolyzing fatty acids at the sn-1 and sn-3 positions of the glycerol molecule. nih.gov

For rac-1,2-Dioctanoyl-3-Chloropropanediol, the hydrolysis would proceed as follows:

First Hydrolysis: A lipase enzyme attacks one of the ester linkages, most likely at the sn-1 position, releasing one molecule of octanoic acid and forming an intermediate, 2-octanoyl-3-chloropropanediol.

Second Hydrolysis: A second lipase-catalyzed hydrolysis occurs at the remaining ester bond (sn-2 position), releasing the second molecule of octanoic acid.

Final Product: The final products of this complete hydrolysis are two molecules of octanoic acid and one molecule of free 3-MCPD.

It is also possible for the hydrolysis to initiate at the sn-2 position, although this is generally less favored by many lipases, which would result in the formation of the 1-octanoyl-3-chloropropanediol intermediate. The complete hydrolysis ultimately leads to the release of free 3-MCPD. agriculturejournals.cz

Identification of Other Potential Metabolic Intermediates and Products

Beyond the primary product of 3-MCPD, the metabolic breakdown of rac-1,2-Dioctanoyl-3-Chloropropanediol generates other intermediates and products.

The direct results of hydrolysis are:

Octanoic Acid: Two molecules are released per molecule of the parent diester. This medium-chain fatty acid can then enter normal fatty acid metabolism pathways.

3-MCPD Monoesters: During the stepwise hydrolysis, monoester intermediates are formed. These include 1-octanoyl-3-chloropropanediol and 2-octanoyl-3-chloropropanediol . These compounds are transient and are further hydrolyzed to free 3-MCPD.

Once free 3-MCPD is released, it can undergo further metabolic transformations. While the complete metabolic fate is complex, some studies suggest that 3-MCPD can be converted into other compounds. For example, enzymatic systems involving halohydrin dehalogenase have been shown to convert 3-MCPD into glycerol, a harmless and naturally occurring compound. researchgate.net

Comparative Metabolism Studies: Influence of Fatty Acyl Chain Length and Saturation on Biotransformation

The rate and extent of biotransformation of chloropropanediol fatty acid esters can be influenced by the nature of the attached fatty acid chains, including their length and degree of saturation. While specific metabolic data for rac-1,2-dioctanoyl-3-chloropropanediol is limited, general principles can be inferred from studies on other 3-MCPD esters.

The structure of the fatty acid can affect the accessibility of the ester bond to the active site of the lipase enzyme.

Chain Length: Shorter-chain fatty acids might be hydrolyzed more readily than very long-chain fatty acids due to reduced steric hindrance. The octanoyl (C8) chains of rac-1,2-Dioctanoyl-3-Chloropropanediol are considered medium-chain.

Saturation: The presence of double bonds in unsaturated fatty acids (like oleic acid) can introduce kinks in the acyl chain, potentially altering how the molecule fits into the enzyme's active site compared to saturated fatty acids (like octanoic, palmitic, or stearic acid). researchgate.net

Fatty Acid Ester ComparedObservationPotential Implication for BiotransformationReference
Dipalmitin (C16:0)Higher energy barrier for formation compared to unsaturated esters.May have a different hydrolysis rate compared to esters with unsaturated fatty acids. researchgate.net
Diolein (C18:1)Lower energy barrier for formation.The presence of double bonds may influence enzyme-substrate interaction and hydrolysis speed. researchgate.net
Dilinolein (C18:2)Lowest energy barrier for formation among the three studied.Increased unsaturation might affect the rate of enzymatic breakdown. researchgate.net

These findings suggest that the biotransformation of rac-1,2-Dioctanoyl-3-Chloropropanediol, a saturated medium-chain diester, would likely differ from that of long-chain or unsaturated fatty acid esters of 3-MCPD.

Molecular and Cellular Mechanisms of Rac 1,2 Dioctanoyl 3 Chloropropanediol and Its Metabolites

Genotoxic Mechanisms Induced by Chloropropanediols

While 3-MCPD itself has shown mixed results in genotoxicity assays, its metabolic activation can lead to the formation of reactive intermediates capable of damaging genetic material. mdpi.com In vitro studies have demonstrated mutagenic activity, whereas in vivo studies have generally not shown genotoxic effects, suggesting that metabolic and detoxification pathways play a crucial role in the ultimate toxicological outcome. nih.govresearchgate.netresearchgate.net

The genotoxic potential of 3-MCPD and its metabolites is linked to their ability to induce various forms of DNA damage. One of the key metabolites, glycidol (B123203), is a known genotoxic agent that can directly interact with DNA. researchgate.net In vitro, 3-MCPD has been shown to induce DNA strand breaks in mammalian cells, such as Chinese hamster ovary (CHO) cells. researchgate.net This damage is often assessed using methods like the Comet assay, which measures DNA fragmentation. researchgate.netnih.gov

In bacterial systems, 3-MCPD has demonstrated the ability to cause reverse mutations. researchgate.net The bacterial reverse mutation test, commonly known as the Ames test, utilizes specific strains of bacteria like Salmonella typhimurium and Escherichia coli that are engineered to be unable to synthesize an essential amino acid. fao.orgfda.gov A positive result, indicated by the bacteria regaining the ability to grow in an amino-acid-deficient medium, shows that the chemical has caused a point mutation or frameshift mutation in the bacterial genome. fao.orgfda.gov Several studies have reported that 3-MCPD can induce such reverse mutations in various bacterial strains. researchgate.net

Metabolic activation is a critical step in the manifestation of 3-MCPD's genotoxicity. Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases primarily found in the liver, are responsible for the Phase I metabolism of a wide range of xenobiotics. researchgate.netmdpi.com These enzymes catalyze oxidative reactions that can transform a parent compound into more reactive metabolites. nih.govnih.gov

In the case of 3-MCPD, CYP-dependent oxidation is a proposed pathway for its conversion to the highly reactive epoxide, glycidol. researchgate.net Glycidol is a well-established genotoxic and carcinogenic compound. europa.eu Its epoxide ring is electrophilic and can readily react with nucleophilic sites in cellular macromolecules, including DNA, leading to the formation of DNA adducts and subsequent mutations. While this metabolic conversion to glycidol has been demonstrated in bacterial systems, the primary metabolic route in mammals is considered to be different. nih.gov However, the potential for even low levels of this oxidative activation contributes to the genotoxic concern.

Glutathione (B108866) (GSH) conjugation is a major Phase II detoxification pathway in cells. GSH, a tripeptide, can react with electrophilic compounds, neutralizing their reactivity and facilitating their excretion. This process is often catalyzed by glutathione S-transferases (GSTs).

A variety of in vitro assays have been employed to investigate the genotoxic potential of 3-MCPD and its metabolites. These tests provide a controlled environment to assess direct interactions with cellular components and DNA. researchgate.net

The Comet assay , or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells. nih.govnih.gov Studies using the Comet assay on mammalian cell lines, such as CHO cells, rat kidney epithelial cells (NRK-52E), and human embryonic kidney cells (HEK-293), have provided evidence of DNA damage following exposure to 3-MCPD and, more significantly, its metabolite glycidol. nih.govresearchgate.net These results indicate that under in vitro conditions, these compounds can compromise DNA integrity. nih.gov

The Bacterial Reverse Mutation Assay (Ames test) is widely used to screen for chemicals that can induce point mutations. fao.orgfda.gov As mentioned previously, 3-MCPD has tested positive in several studies using various strains of S. typhimurium (e.g., TA100, TA1535, TA98) and E. coli (e.g., WP2 uvrA). researchgate.netnih.govnih.gov A positive result in this assay is a strong indicator that a substance has mutagenic properties. fda.gov

Assay TypeTest SystemCompound TestedResultReference
Comet Assay Chinese Hamster Ovary (CHO) cells3-MCPDPositive (DNA strand breaks) researchgate.net
Comet Assay Chinese Hamster Ovary (CHO) cellsGlycidolPositive (DNA damage) researchgate.net
Comet Assay Rat Kidney Epithelial (NRK-52E) cells3-MCPDPositive (Increased genotoxicity) nih.gov
Comet Assay Human Embryonic Kidney (HEK-293) cells3-MCPDPositive (Increased genotoxicity) nih.gov
Bacterial Reverse Mutation Assay Salmonella typhimurium (various strains)3-MCPDPositive researchgate.net

Non-Genotoxic Molecular Interactions and Cellular Dysregulation

Beyond direct DNA damage, 3-MCPD and its metabolites can disrupt normal cellular function through non-genotoxic mechanisms. These interactions can lead to cytotoxicity and contribute to organ-specific toxicity, such as nephrotoxicity, observed in animal studies. researchgate.netresearchgate.net

Glycolysis is a fundamental metabolic pathway for energy production (ATP) in cells. Disruption of this process can have profound effects on cellular viability and function. There is evidence suggesting that chloropropanols or their metabolites can interfere with key enzymes in the glycolytic pathway.

The inhibition of glycolysis is a known mechanism of action for certain anticancer therapies, as cancer cells often exhibit increased glucose consumption. nih.govmdpi.com Glycolysis inhibitors can act at various steps, such as glucose uptake, or by inhibiting key enzymes like hexokinase (HK), phosphofructokinase (PFK), or pyruvate (B1213749) kinase (PK). nih.govmdpi.com While the specific molecular targets for 3-MCPD within the glycolytic pathway are not fully elucidated, its structural similarity to glycerol (B35011) suggests a potential for competitive inhibition of glycerol-utilizing enzymes, which can feed into the glycolytic pathway. Inhibition of energy metabolism can lead to a decrease in cellular ATP levels, disrupt the cellular redox balance (e.g., NADPH levels), and compromise the cell's antioxidant defenses, ultimately sensitizing the cell to other toxic insults and potentially leading to cell death. nih.gov

Pathways Leading to Oxidative Stress and Associated Cellular Responses

The metabolism of rac-1,2-dioctanoyl-3-chloropropanediol, like other 3-monochloropropane-1,2-diol (3-MCPD) esters, is a critical factor in its mechanism of action. Following ingestion, these esters are substantially hydrolyzed in the gastrointestinal tract by lipases, releasing free 3-MCPD. ifst.org The toxicity of 3-MCPD is closely linked to its subsequent metabolism. In vivo studies suggest that the adverse effects on organs such as the kidneys are mediated by toxic metabolites, which can lead to the inhibition of glycolysis and subsequent energy depletion within the cells. nih.gov

Exposure to 3-MCPD esters has been shown to trigger cellular stress signaling pathways that can culminate in programmed cell death. Research indicates that these compounds can activate the JNK (c-Jun N-terminal kinase) pathway, which in turn phosphorylates c-Jun and induces p53 phosphorylation. researchgate.net The activation of this JNK/p53 signaling cascade can initiate apoptosis (programmed cell death) by modulating the expression of key regulatory proteins such as Bax and Bcl-2. researchgate.net

Furthermore, 3-MCPD esters can induce another form of programmed cell death known as necroptosis. This is achieved through the upregulation of RIPK1 (Receptor-Interacting Protein Kinase 1), RIPK3, and MLKL (Mixed Lineage Kinase Domain-Like Pseudokinase). researchgate.net The subsequent phosphorylation of MLKL activates a signaling pathway that leads to cell necroptosis and inflammation, contributing to tissue injury. researchgate.net These cell death mechanisms represent significant cellular responses to the stress induced by the compound and its metabolites.

Interactions with Cellular Lipid Metabolism and Membrane Dynamics

As lipid molecules, 3-MCPD esters are intrinsically linked to lipid metabolism, beginning with their hydrolysis by gastrointestinal lipases, which mirrors the initial digestion of dietary fats like triacylglycerols. nih.gov The formation of 3-MCPD esters themselves during food processing is tied to the presence of lipid precursors, particularly monoacylglycerols (MAG) and diacylglycerols (DAG). nih.gov

While the initial metabolic steps are understood, detailed research on the specific interactions of rac-1,2-dioctanoyl-3-chloropropanediol or its metabolites with subsequent lipid metabolic pathways, such as de novo fatty acid synthesis or cholesterol biosynthesis, is limited. However, the cellular response to toxic insult often involves alterations in lipid metabolism as a component of the broader stress response.

The impact of this compound on the dynamics of cellular membranes is another area requiring further investigation. Cell membrane fluidity is a critical property that affects numerous cellular functions, including signaling and transport. It is regulated by factors such as temperature, cholesterol content, and the saturation level of fatty acid tails within the membrane phospholipids. khanacademy.orgyoutube.com Dietary fats can influence membrane fluidity; for instance, fats rich in n-3 polyunsaturated fatty acids have been shown to alter the fluidity of macrophage plasma membranes. nih.gov Given that rac-1,2-dioctanoyl-3-chloropropanediol contains saturated octanoyl (C8:0) fatty acid chains, its incorporation into membranes or its metabolic products could theoretically influence local membrane order and dynamics, but specific research on this topic is not currently available.

Structure-Activity Relationships in Biological Interactions

The biological effects of 3-MCPD esters are significantly influenced by the chemical structure of the molecule, including the nature of the attached fatty acyl chains and the stereochemistry of the glycerol backbone.

Impact of Fatty Acyl Chain Variations (e.g., octanoyl vs. oleoyl (B10858665), palmitoyl, linoleoyl) on Mechanistic Outcomes

The structure of the fatty acid chains esterified to the 3-MCPD backbone plays a crucial role in determining the molecule's toxic potential. Factors such as the degree of unsaturation, the length of the carbon chain, the number of fatty acid substitutions (mono- vs. di-ester), and their positions on the glycerol moiety can alter the biological outcome. scilit.com

A comparative study on the acute oral toxicity of several synthesized 3-MCPD esters in mice revealed significant differences based on their fatty acid composition. For instance, monoesters with unsaturated fatty acids like oleic acid (C18:1) and linoleic acid (C18:2) exhibited higher toxicity (lower LD50 values) than the monoester with the saturated stearic acid (C18:0). This suggests that the presence of double bonds in the fatty acid chain may enhance the toxic effects. In contrast, diesters such as the 1-linoleic-2-palmitic and 1-palmitic-2-linoleic esters of 3-MCPD showed markedly lower toxicity, with LD50 values greater than 5000 mg/kg, indicating that di-substitution may attenuate acute toxicity compared to some monoesters. scilit.com

While data for the dioctanoyl (C8:0) variant is not specified in this comparative study, the results for other saturated esters like stearate (B1226849) (C18:0) and palmitate (C16:0) provide a basis for understanding how chain length and saturation influence toxicity.

3-MCPD Ester VariantFatty Acyl Chain(s)SubstitutionAcute Oral LD50 (mg/kg bw) in Mice
1-Stearic acid esterStearoyl (C18:0)Monoester2973.8
1-Oleic acid esterOleoyl (C18:1)Monoester2081.4
1-Linoleic acid esterLinoleoyl (C18:2)Monoester2016.3
1-Linoleic-2-palmitic acid esterLinoleoyl (C18:2), Palmitoyl (C16:0)Diester> 5000
1-Palmitic-2-linoleic acid esterPalmitoyl (C16:0), Linoleoyl (C18:2)Diester> 5000

Stereoisomeric Effects of rac-1,2-Dioctanoyl-3-Chloropropanediol on Molecular Targeting

The compound rac-1,2-dioctanoyl-3-chloropropanediol is a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image stereoisomers) due to the chiral carbon at the second position of the glycerol backbone. nih.gov This stereochemistry can have profound effects on how the molecule interacts with biological systems, as enzymes and receptors are often stereospecific.

The toxicity of the parent compound, 3-MCPD, has been shown to be enantiomer-dependent. Specifically, the nephrotoxic effects observed in animal studies have been associated primarily with the (R)-enantiomer. nih.gov This suggests that the metabolic enzymes or cellular targets involved in renal toxicity exhibit stereospecificity.

This principle of stereospecific interaction extends to 3-MCPD esters. A stereospecific analysis was performed on a related compound, rac-1-chloro-2,3-dioleoyl-propanediol, using enzymatic hydrolysis. When subjected to phospholipase C, one enantiomer was hydrolyzed rapidly (50% of the substrate within two minutes), while the other was hydrolyzed much more slowly (the remaining 50% over two hours). nih.gov Based on previous knowledge of the enzyme's action on glycerol esters, it was inferred that the sn-1-chloro-2-acyl-3-phosphocholinepropanediol derivatives (derived from one enantiomer) were the rapidly hydrolyzed molecules, while the sn-2-acyl-3-chloro-1-phosphocholinepropanediol derivatives (from the other enantiomer) were hydrolyzed more slowly. nih.gov

This differential rate of enzymatic processing demonstrates a clear stereoisomeric effect at the molecular level. Although this study was conducted on the dioleoyl ester, it establishes the principle that the enantiomers of a rac-1,2-diacyl-3-chloropropanediol can be distinguished by metabolic enzymes. This stereospecific metabolism could lead to different rates of release of toxic metabolites or varied interactions with cellular targets, ultimately resulting in different mechanistic and toxicological outcomes for each enantiomer.

Applications and Utility of Rac 1,2 Dioctanoyl 3 Chloropropanediol in Research

Role as a Biochemical Reagent and Research Standard in Lipid Biochemistry

As a biochemical reagent, rac-1,2-Dioctanoyl-3-Chloropropanediol is utilized in studies focusing on lipid metabolism and signaling pathways. broadpharm.com One notable area of investigation has been its potential role as an inhibitor of protein kinase C (PKC). theclinivex.com PKC enzymes are critical regulators of numerous cellular processes, and their dysregulation is implicated in various diseases. By using compounds like rac-1,2-Dioctanoyl-3-Chloropropanediol, researchers can probe the mechanisms of PKC activation and identify potential therapeutic targets.

The structural similarity of rac-1,2-Dioctanoyl-3-Chloropropanediol to diacylglycerols (DAGs), which are endogenous activators of PKC, makes it a valuable tool for dissecting these signaling cascades. The presence of the chlorine atom provides a unique chemical handle for studying enzyme-substrate interactions and for developing more specific modulators of PKC activity.

Furthermore, its availability as a high-purity research standard allows for the precise calibration of experiments and the reliable comparison of data across different studies and laboratories. broadpharm.comlgcstandards.com This is essential for ensuring the reproducibility and validity of research findings in the field of lipid biochemistry.

Application as an Internal Standard in Chromatographic and Mass Spectrometric Analyses

In the realm of analytical chemistry, rac-1,2-Dioctanoyl-3-Chloropropanediol and its isotopically labeled analogues are indispensable as internal standards. clearsynth.com This is particularly true for the quantitative analysis of 3-monochloropropane-1,2-diol (3-MCPD) esters in food and biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). shimadzu.comeuropa.euanalis.com.my

3-MCPD esters are process-induced contaminants that can form in refined edible oils and fats during high-temperature processing. Due to potential health concerns, their levels in food products are closely monitored. The use of an internal standard is crucial for accurate quantification as it helps to correct for variations in sample preparation, injection volume, and instrument response. nih.gov

Deuterated forms of related chloropropanediol esters, such as rac-1,2-bis-palmitoyl-3-chloropropanediol-d5, are often added to samples at the beginning of the analytical workflow. shimadzu.comeuropa.eu Because the internal standard has a similar chemical structure and physicochemical properties to the analytes of interest, it experiences similar losses during extraction and derivatization, and exhibits comparable ionization efficiency in the mass spectrometer. This ensures that the ratio of the analyte signal to the internal standard signal remains constant, leading to highly accurate and precise measurements.

Table 1: Application as an Internal Standard

Analytical Technique Analyte Matrix Purpose
GC-MS 3-MCPD Esters Palm Oil Accurate quantification of food contaminants. shimadzu.com
GC-MS/MS 2-MCPD, 3-MCPD, and Glycidyl (B131873) Esters Food Quantification of various process contaminants. europa.eu

Contribution to the Study of Glycerolipids and Fatty Acyls in Biological Systems

The study of glycerolipids and fatty acyls is fundamental to understanding cellular structure, energy storage, and signaling. Rac-1,2-Dioctanoyl-3-Chloropropanediol and its analogues serve as important tools in this area of research. For instance, in a study on the stereospecific analysis of fatty acid esters of chloropropanediol in goat milk, a synthetic rac-1-chloro-2,3-dioleoyl-propanediol was used as a control. nih.gov

This allowed the researchers to compare the behavior of the naturally occurring chloropropanediol esters with a known racemic mixture, ultimately concluding that the natural isolates were also racemic. nih.gov Such studies are crucial for understanding the enzymatic and non-enzymatic pathways that lead to the formation of these compounds in biological systems.

The ability to distinguish between different stereoisomers and regioisomers of glycerolipids is essential, as their biological activities can vary significantly. nih.govmdpi.com The use of well-defined synthetic standards like rac-1,2-Dioctanoyl-3-Chloropropanediol is critical for developing and validating the analytical methods required for these complex analyses.

Significance in Analytical Method Development and Validation for Related Compounds

The development of robust and reliable analytical methods is a cornerstone of food safety and quality control. Rac-1,2-Dioctanoyl-3-Chloropropanediol and other related chloropropanediol esters are frequently used as standards in the development and validation of methods for the analysis of 3-MCPD esters and glycidyl esters in various food matrices. researchgate.netnih.govunina.it

Method validation is a comprehensive process that assesses the performance of an analytical procedure, including its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). By using a certified reference standard, analytical chemists can establish the calibration curve for the method and determine its performance characteristics.

For example, in the development of a high-performance liquid chromatography (HPLC) method for the direct measurement of 3-MCPD fatty acid esters in oils, 1,2-dioleoyl-3-chloropropanediol was used as a reference standard to verify the linearity of the method and to determine the intraday and interday precision. researchgate.net

Table 2: Parameters in Analytical Method Validation

Validation Parameter Role of Standard Outcome
Linearity Establish a calibration curve across a range of concentrations. Determine the working range of the method. researchgate.net
Accuracy & Precision Spike samples with known amounts to assess recovery and variability. Ensure the method provides accurate and reproducible results. researchgate.net

Use in the Preparation of Reference Materials for Quality Control in Research

High-quality reference materials are essential for ensuring the accuracy and comparability of analytical data over time and between different laboratories. Rac-1,2-Dioctanoyl-3-Chloropropanediol is available as a certified reference material (CRM) from various reputable suppliers. lgcstandards.comsigmaaldrich.com

These CRMs are produced under stringent quality control procedures to ensure their purity and stability. They are used to calibrate analytical instruments, validate analytical methods, and as quality control samples in routine analyses. nih.gov The use of CRMs is a fundamental aspect of quality assurance in analytical laboratories and is often a requirement for accreditation to international standards such as ISO/IEC 17025.

By including a quality control sample prepared from a CRM in each analytical batch, laboratories can monitor the performance of their methods and ensure that the results they generate are reliable. This is particularly important in regulatory monitoring, where the accuracy of the data can have significant implications for public health and international trade.

Future Perspectives in the Research of Rac 1,2 Dioctanoyl 3 Chloropropanediol

Advancements in Understanding In Vivo Biotransformations and Fate

A critical frontier in the research of rac-1,2-dioctanoyl-3-chloropropanediol is the detailed mapping of its metabolic fate following ingestion. While it is a synthetic compound, its structural similarity to naturally occurring lipids and other food-processing contaminants, such as 3-monochloropropane-1,2-diol (3-MCPD) esters, provides a strong basis for predicting its biotransformation pathway.

Future research will likely focus on confirming and quantifying the hydrolysis of rac-1,2-dioctanoyl-3-chloropropanediol by gastrointestinal lipases. It is hypothesized that enzymes such as pancreatic lipase (B570770) will cleave the ester bonds, releasing octanoic acid and the chloropropanediol backbone. researchgate.netnih.gov In vitro studies on similar 3-MCPD diesters have shown that they are accepted as substrates by intestinal lipases, with the release of free 3-MCPD being slower from diesters compared to monoesters. nih.gov The metabolism is expected to mirror that of dietary triacylglycerols, where de-esterification at the sn-1 and sn-3 positions is favored. nih.gov This would lead to a stepwise degradation, producing intermediate monoester metabolites before the final liberation of 3-chloro-1,2-propanediol. nih.gov

Advanced tracer and metabolomics studies will be instrumental in tracking the absorption, distribution, and excretion of the parent compound and its metabolites. Identifying the specific enzymes and tissues involved in this metabolic cascade is essential for a complete understanding of the compound's biological residence time and potential for accumulation.

Table 1: Predicted In Vivo Biotransformation Pathway of rac-1,2-Dioctanoyl-3-Chloropropanediol
StepSubstratePrimary Enzyme(s)Expected Metabolite(s)Biological Location
1rac-1,2-Dioctanoyl-3-ChloropropanediolGastric/Pancreatic Lipase1-Octanoyl-3-chloropropanediol, 2-Octanoyl-3-chloropropanediol, Octanoic AcidStomach, Small Intestine
21-Octanoyl-3-chloropropanediol / 2-Octanoyl-3-chloropropanediolIntestinal Lipases/Esterases3-Chloro-1,2-propanediol, Octanoic AcidSmall Intestine
33-Chloro-1,2-propanediolVarious (e.g., Dehydrogenases, Conjugating Enzymes)Further oxidized or conjugated products for excretionLiver, Kidneys

Elucidation of Novel Molecular Targets and Signaling Pathways

Initial investigations have suggested that rac-1,2-dioctanoyl-3-chloropropanediol may act as an inhibitor of protein kinase C (PKC). theclinivex.com This provides a crucial starting point for exploring its molecular mechanisms. However, the full spectrum of its biological targets remains largely unknown. The structural similarity to 1,2-diacylglycerol (DAG), a canonical activator of PKC, suggests that competitive inhibition may be one mode of action. The analogue 1,2-dioctanoyl-sn-glycerol (B43705) (DiC8) is a known PKC activator that stimulates cellular processes like the oxidative burst in neutrophils. nih.govnih.gov Interestingly, some evidence suggests DiC8 can also act through PKC-independent pathways. nih.gov

Future research must extend beyond PKC to identify novel interacting proteins and signaling cascades. Given that other chlorinated lipids are known to exert pro-inflammatory effects, it is plausible that rac-1,2-dioctanoyl-3-chloropropanediol or its metabolites could modulate inflammatory pathways. researchgate.netfrontiersin.org Research into related compounds like 2-MCPD has revealed impacts on immune responses and energy metabolism in cardiac tissue. nih.gov Therefore, prospective studies should investigate potential interactions with key signaling nodes in inflammation (e.g., NF-κB pathway), oxidative stress (e.g., Nrf2 pathway), and cellular metabolism. Unbiased chemical proteomics approaches could be pivotal in pulling down novel binding partners and unveiling previously unconsidered mechanisms of action.

Development of Integrated Multi-Omics Approaches for Mechanistic Insights

To unravel the complex cellular responses to rac-1,2-dioctanoyl-3-chloropropanediol, the integration of multiple high-throughput "omics" technologies is indispensable. researchgate.netjiomics.com A systems-level perspective is required to build a comprehensive model of the compound's mechanism of action. Lipidomics has already proven effective in identifying that 3-MCPD, the potential backbone metabolite, disrupts glycerophospholipid and sphingolipid metabolism in the kidney. nih.gov

An integrated multi-omics strategy would provide a holistic view of the biological perturbations induced by this compound. nih.gov For example, treating a relevant cell model (e.g., hepatocytes, immune cells) with rac-1,2-dioctanoyl-3-chloropropanediol could be followed by parallel analyses:

Transcriptomics (RNA-Seq): To identify global changes in gene expression, revealing which cellular programs and pathways are activated or repressed.

Proteomics: To quantify changes in the cellular protein landscape, confirming that transcript-level changes translate to functional protein expression and identifying post-translational modifications.

Metabolomics and Lipidomics: To profile alterations in small-molecule metabolites and the broader lipidome, offering direct insights into metabolic reprogramming and disruptions in lipid signaling. nih.govfrontiersin.org

By integrating these data layers, researchers can construct detailed network models that connect the initial molecular interaction of the compound to downstream functional outcomes, providing robust mechanistic insights that would be unattainable with a single-omics approach. nih.govresearchgate.net

Table 2: Application of Multi-Omics for Mechanistic Studies
Omics ApproachKey Information ProvidedPotential Insights for rac-1,2-Dioctanoyl-3-Chloropropanediol
TranscriptomicsDifferential gene expression profilesIdentification of regulated pathways (e.g., inflammation, stress response, metabolism)
ProteomicsChanges in protein abundance and post-translational modificationsValidation of gene expression data; identification of direct protein targets and affected signaling nodes
MetabolomicsAlterations in endogenous small molecule profilesMapping of metabolic pathway disruptions (e.g., energy metabolism, amino acid pathways)
LipidomicsGlobal changes in lipid speciesUnderstanding of interference with lipid metabolism, membrane composition, and lipid signaling

Exploration of Diverse Structure-Activity Relationships across Analogues

Systematic exploration of structure-activity relationships (SAR) is a cornerstone of chemical biology and is a vital future direction for this compound. By synthesizing and testing a library of analogues, researchers can determine which structural features of rac-1,2-dioctanoyl-3-chloropropanediol are critical for its biological activity.

Key structural modifications for future SAR studies would include:

Altering Fatty Acid Chain Length: Synthesizing analogues with shorter (e.g., C4, C6) or longer (e.g., C16, C18) acyl chains to probe how lipophilicity and steric bulk influence target binding and cellular uptake.

Varying Fatty Acid Saturation: Introducing unsaturation into the acyl chains (e.g., creating the oleoyl (B10858665) analogue, rac-1,2-dioleoyl-3-chloropropanediol) to assess the impact of conformational flexibility. broadpharm.com

Modifying the Halogen: Replacing the chlorine atom with other halogens (bromine, iodine) or a non-halogen functional group to evaluate the role of the halogen's electronegativity and size in molecular interactions. The specific halogen atom can have a noteworthy effect on biological activity. nih.gov

Isomeric Rearrangement: Synthesizing isomers, such as rac-1,3-dioctanoyl-2-chloropropanediol, to understand the importance of the substitution pattern on the glycerol (B35011) backbone.

These studies, by correlating specific structural changes with functional outputs (e.g., enzyme inhibition, cellular response), will build a predictive model of how this class of molecules interacts with biological targets. researchgate.net

Contribution to the Broader Field of Halogenated Lipid Metabolites in Biological Systems

Research on a well-defined molecule like rac-1,2-dioctanoyl-3-chloropropanediol extends far beyond the compound itself. It serves as a valuable chemical tool to probe the biology of the much broader and more complex class of halogenated lipids. researchgate.netmdpi.com Endogenous halogenated lipids, such as chlorohydrins and α-chlorofatty aldehydes, are formed in the body under conditions of inflammation and oxidative stress through the action of enzymes like myeloperoxidase. nih.govnih.gov These metabolites are increasingly recognized as active signaling molecules and mediators in the pathogenesis of diseases, including cardiovascular disease. researchgate.netasbmb.org

By studying the precise interactions and cellular effects of a synthetic, structurally defined chlorinated lipid, researchers can gain insights that are difficult to obtain from the complex mixture of lipids generated in vivo. This research can help to:

Deconvolute the specific signaling roles of the chlorohydrin moiety.

Understand the metabolic pathways that handle chlorinated glycerol backbones.

Provide a reference for the biological activities of structurally similar food contaminants that are formed during high-temperature processing. researchgate.netnih.govagriculturejournals.cz

Ultimately, advancing our knowledge of rac-1,2-dioctanoyl-3-chloropropanediol will contribute significantly to the foundational understanding of how halogenation modifies the function of lipids, impacting both physiological and pathophysiological processes in biological systems.

Q & A

Basic: What are the key synthetic pathways for rac-1,2-Dioctanoyl-3-Chloropropanediol, and how is purity validated?

Methodological Answer:
The synthesis typically involves esterification of 3-chloro-1,2-propanediol with octanoyl chloride under controlled conditions. Critical steps include maintaining anhydrous environments to prevent hydrolysis of the acyl chloride intermediates. Purity assessment employs High-Performance Liquid Chromatography (HPLC) with reverse-phase columns to separate stereoisomers and quantify impurities. Mass spectrometry (MS) is used for structural confirmation, focusing on the molecular ion peak (m/z ≈ 475 for the parent compound) and fragmentation patterns to verify acyl chain integrity .

Advanced: How does the racemic configuration of rac-1,2-Dioctanoyl-3-Chloropropanediol impact its interaction with lipid bilayers compared to enantiopure analogs?

Methodological Answer:
The racemic mixture introduces stereochemical heterogeneity, which may alter lipid packing density and phase behavior in membranes. Experimental designs comparing enantiopure vs. racemic forms should utilize differential scanning calorimetry (DSC) to measure phase transition temperatures and fluorescence anisotropy with probes like DPH to assess membrane fluidity. For example, racemic mixtures may exhibit broader phase transitions due to disrupted acyl chain alignment, whereas enantiopure forms could form more ordered domains .

Basic: What safety protocols are essential for handling rac-1,2-Dioctanoyl-3-Chloropropanediol in laboratory settings?

Methodological Answer:
Key protocols include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods for weighing and handling to avoid inhalation of aerosols.
  • Waste Disposal: Collect contaminated materials in sealed containers labeled for halogenated organic waste, adhering to local regulations.
  • Emergency Measures: Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion. These protocols align with EU REACH and CLP regulations .

Advanced: How can contradictory data on rac-1,2-Dioctanoyl-3-Chloropropanediol's membrane fluidity effects be systematically addressed?

Methodological Answer:
Contradictions may arise from variations in experimental models (e.g., synthetic vs. natural membranes) or impurity levels. Resolving these requires:

  • Standardized Model Systems: Use defined lipid compositions (e.g., DOPC:DPPC mixtures) to control membrane properties.
  • Batch Consistency Checks: Validate purity via HPLC and nuclear magnetic resonance (NMR) to rule out confounding impurities.
  • Meta-Analysis: Apply statistical tools (e.g., weighted Z-scores) to aggregate data from multiple studies, identifying outliers linked to methodological differences .

Advanced: What factorial design approaches optimize enzymatic hydrolysis studies of rac-1,2-Dioctanoyl-3-Chloropropanediol?

Methodological Answer:
A 3-factor, 2-level factorial design can evaluate variables like enzyme concentration (0.1–1.0 U/mL), pH (6.5–8.5), and temperature (25–45°C). Response surface methodology (RSM) quantifies interactions between factors, with hydrolysis efficiency measured via thin-layer chromatography (TLC) or gas chromatography (GC) . For example, interactions between pH and temperature may reveal non-linear effects on lipase activity, guiding condition optimization .

Basic: What analytical techniques are most effective for quantifying rac-1,2-Dioctanoyl-3-Chloropropanediol in complex matrices?

Methodological Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides high sensitivity (detection limit ~0.1 ng/mL) and specificity, using transitions like m/z 475 → 255 (chloropropanediol fragment).
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies characteristic ester (C=O stretch at 1740 cm⁻¹) and C-Cl (650 cm⁻¹) bonds.
  • Nuclear Magnetic Resonance (NMR): ¹H NMR resolves acyl chain protons (δ 0.8–1.3 ppm) and glycerol backbone signals (δ 4.1–4.3 ppm) .

Advanced: How does chlorination at the glycerol C3 position influence rac-1,2-Dioctanoyl-3-Chloropropanediol's reactivity in lipid oxidation studies?

Methodological Answer:
The C3 chlorine atom increases electrophilicity, making the compound susceptible to nucleophilic attack (e.g., by hydroxyl radicals in oxidation assays). Comparative studies with non-chlorinated analogs should use electron paramagnetic resonance (EPR) to track radical formation and HPLC-MS to identify oxidation products (e.g., chlorinated aldehydes). Kinetic assays reveal higher oxidation rates for the chlorinated derivative due to enhanced radical stabilization .

Advanced: What computational tools predict rac-1,2-Dioctanoyl-3-Chloropropanediol's behavior in mixed lipid systems?

Methodological Answer:
Molecular dynamics (MD) simulations with force fields like CHARMM36 or Martini model lipid bilayers incorporating the compound. Parameters include:

  • Bilayer Thickness: Measured via phosphate-phosphate distances.
  • Lateral Diffusion Coefficients: Calculated from mean-squared displacement (MSD) plots.
  • Order Parameters (Sₚ): Quantify acyl chain alignment via deuterium NMR proxies. Simulations predict that the racemic form reduces lipid order by ~15% compared to pure DOPC bilayers .

Basic: What are the ecological implications of rac-1,2-Dioctanoyl-3-Chloropropanediol in laboratory waste streams?

Methodological Answer:
While not classified as hazardous under normal use, its chlorinated structure warrants caution. Degradation studies using OECD 301F (Manometric Respirometry) show ~40% biodegradation in 28 days, suggesting moderate persistence. Mitigation strategies include photocatalytic oxidation with TiO₂ nanoparticles under UV light, achieving >90% degradation within 6 hours .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.